![molecular formula C17H10Cl2N2O4 B2829589 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide CAS No. 1023485-43-9](/img/structure/B2829589.png)

2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorprop is a white solid with a distinctive chlorophenol and ester odor. It has high thermal and chemical stability at room temperature .

Synthesis Analysis

The synthesis of 2-(2,4-dichlorophenoxy)propionic acid can be achieved through the esterification reaction of 2,4-dichlorophenol and propionic acid. The reaction occurs under basic conditions, with triethylamine or potassium carbonate often used as a catalyst .Molecular Structure Analysis

The molecular formula of Dichlorprop is C9H8Cl2O3 and it has a molecular weight of 235.06 .Chemical Reactions Analysis

Dichlorprop can be adsorbed by electrochemically generated aluminum hydroxides, which can be fabricated by anodic dissolution of sacrificial aluminum anode .Physical and Chemical Properties Analysis

Dichlorprop has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 335.78°C (rough estimate), and a flash point of 164.5°C. It is soluble in water at 829mg/L (25 ºC) and has a vapor pressure of 1.9E-05mmHg at 25°C .Scientific Research Applications

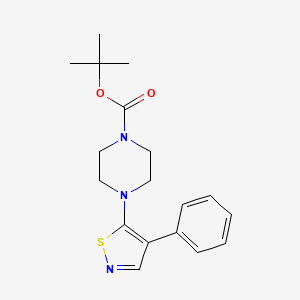

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of compounds with similar structures to 2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide. For instance, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its structure through various spectroscopic techniques, highlighting its potential as an anticancer drug through molecular docking studies targeting the VEGFr receptor (Sharma et al., 2018).

Potential Pesticidal Applications

Research by Olszewska et al. (2009) on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide suggests potential applications as pesticides. This study provided new X-ray powder diffraction data for these compounds, further establishing their potential use in agricultural practices (Olszewska et al., 2009).

Antimicrobial Activity

The synthesis of novel thiazolidinone and acetidinone derivatives, including dichlorophenyl amino phenyl acetamide variants, has been explored for their antimicrobial properties. Mistry et al. (2009) synthesized such compounds and screened them for activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mistry et al., 2009).

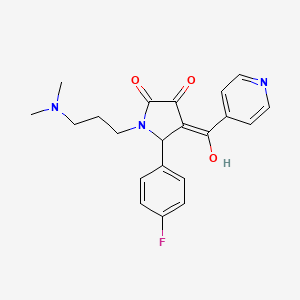

Anticancer and Antitumor Activities

Compounds structurally related to this compound have been evaluated for their anticancer and antitumor activities. For example, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against various cancer cell lines, illustrating the potential of these compounds in cancer research (Yurttaş et al., 2015).

Antioxidant Properties

Lelyukh et al. (2021) synthesized novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with 1,3,4-thia/oxadiazole moieties and evaluated them for antioxidant properties, demonstrating the potential of these compounds as efficient radical scavengers, comparable to ascorbic acid (Lelyukh et al., 2021).

Mechanism of Action

Safety and Hazards

Dichlorprop is an organic compound and its toxicity and irritancy should be noted. Contact with skin and eyes may cause irritation or injury. During operation and storage, direct contact should be avoided. Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using it. If accidental contact or inhalation occurs, seek medical attention immediately .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O4/c18-9-5-6-13(12(19)7-9)25-8-14(22)20-21-15-16(23)10-3-1-2-4-11(10)17(15)24/h1-7H,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFFYSOXGPRDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![5-(furan-2-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2829517.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)

methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2829527.png)

![2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]-1H-indole](/img/structure/B2829528.png)